(2S)-1-Benzyl-2-methylpyrrolidine

Catalog No.
S12190429
CAS No.
M.F
C12H17N
M. Wt
175.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-1-Benzyl-2-methylpyrrolidine

Product Name

(2S)-1-Benzyl-2-methylpyrrolidine

IUPAC Name

(2S)-1-benzyl-2-methylpyrrolidine

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

InChI

InChI=1S/C12H17N/c1-11-6-5-9-13(11)10-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3/t11-/m0/s1

InChI Key

PABZWDUKSBQYMP-NSHDSACASA-N

Canonical SMILES

CC1CCCN1CC2=CC=CC=C2

Isomeric SMILES

C[C@H]1CCCN1CC2=CC=CC=C2

(2S)-1-Benzyl-2-methylpyrrolidine is an organic compound characterized by its pyrrolidine ring structure, which is substituted with a benzyl group and a methyl group. This compound has the molecular formula C12H17NC_{12}H_{17}N and a molecular weight of approximately 189.27 g/mol. The stereochemistry of the compound is indicated by the (2S) designation, which specifies the spatial arrangement of the atoms around the chiral center in the pyrrolidine ring. The presence of the benzyl group enhances its lipophilicity, making it an interesting candidate for various chemical and biological applications.

Due to its functional groups:

  • Oxidation: The methyl group can be oxidized to form corresponding carbonyl compounds.
  • Reduction: The compound can be reduced to yield different derivatives, such as alcohols.
  • Substitution Reactions: The benzyl group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups.

These reactions facilitate the compound's utility in synthesizing more complex organic molecules and derivatives.

Research indicates that (2S)-1-benzyl-2-methylpyrrolidine may exhibit various biological activities. Compounds with similar structures have been studied for their potential as:

  • Neurotransmitter Modulators: Some derivatives may interact with neurotransmitter systems, influencing cognitive functions.
  • Antimicrobial Agents: Certain pyrrolidine derivatives have shown activity against various bacterial strains.
  • Enzyme Inhibitors: The compound may inhibit specific enzymes, making it relevant in drug design for treating diseases.

The synthesis of (2S)-1-benzyl-2-methylpyrrolidine typically involves multi-step organic reactions. Common methods include:

  • Starting Materials: Utilizing 2-methylpyrrolidine as a base structure.
  • Benzylation: The introduction of the benzyl group can be achieved through alkylation reactions using benzyl halides.
  • Purification: Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product in high purity.

These synthetic routes are essential for producing the compound in sufficient purity and yield for further applications.

(2S)-1-Benzyl-2-methylpyrrolidine has several potential applications across various fields:

  • Pharmaceuticals: As a building block in drug development, particularly for compounds targeting neurological disorders.
  • Chemical Research: Used as an intermediate in synthesizing more complex organic molecules.
  • Agricultural Chemistry: Investigated for potential use in developing agrochemicals.

Interaction studies involving (2S)-1-benzyl-2-methylpyrrolidine focus on its binding affinity to biological targets such as receptors and enzymes. These studies help elucidate:

  • Mechanism of Action: Understanding how the compound interacts with specific molecular pathways can inform its potential therapeutic applications.
  • Structure-Activity Relationships: Analyzing how structural variations affect biological activity aids in optimizing compounds for better efficacy.

Several compounds share structural similarities with (2S)-1-benzyl-2-methylpyrrolidine. Here are some notable examples:

Compound NameStructureUnique Features
1-Benzyl-2-methylpyrrolidineC12H17NLacks additional functional groups; simpler structure
(S)-1-Benzyl-3-methylpyrrolidineC12H17NDifferent stereochemistry; may exhibit distinct biological properties
1-Benzyl-4-methylpyrrolidineC12H17NSubstituted at a different position; potential differences in reactivity
1-Benzyl-2-(4-fluorobenzyl)pyrrolidineC16H18FNFluorinated derivative; increased lipophilicity and potential bioactivity

Uniqueness

(2S)-1-benzyl-2-methylpyrrolidine is unique due to its specific stereochemistry and the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties compared to its analogs. Its structural configuration influences its reactivity and interaction profiles, making it a valuable compound for research and industrial applications.

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

175.136099547 g/mol

Monoisotopic Mass

175.136099547 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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